molecular formula C8H11Br2N B3345125 2-Bromo-4,6-dimethylaniline hydrogen bromide CAS No. 101703-31-5

2-Bromo-4,6-dimethylaniline hydrogen bromide

Cat. No.: B3345125
CAS No.: 101703-31-5
M. Wt: 280.99 g/mol
InChI Key: NYHBQMSSIQBZLI-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylaniline hydrogen bromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with bromine and methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-dimethylaniline hydrogen bromide can be synthesized through the bromination of 4,6-dimethylaniline. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the desired purity level. The compound is often produced in bulk quantities for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylaniline hydrogen bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions produce different oxidation and reduction products .

Scientific Research Applications

2-Bromo-4,6-dimethylaniline hydrogen bromide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylaniline hydrogen bromide involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups on the benzene ring influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-dimethylaniline hydrogen bromide is unique due to the presence of both bromine and methyl groups on the benzene ring, as well as the hydrogen bromide component. These features contribute to its distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-bromo-4,6-dimethylaniline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMSSIQBZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1 1, 3-necked round-bottom flask, equipped with an overhead stirrer, thermometer, and addition funnel was placed in a heating mantle and charged with 2,4-dimethylaniline (60 g, 0.495 mol), propionic acid (450 ml) and water (2 ml). Rapid stirring was initiated as a solution of bromine (93 g, 0.582 mol) in propionic acid (50 ml) was added over 5 minutes. The resulting slurry was stirred at 85°-90° C. for 40 minutes while monitoring the progress of the reaction by high pressure liquid chromatography (HPLC). After cooling to ambient temperature, ethylene was bubbled through the mixture to discharge the color. After cooling to 10° C. and a 15 minute age, the mixture was filtered. The product was washed with chilled propionic acid (150 ml) then hexane (400 ml) added portionwise. The white to cream colored solid was air dried with final drying accomplished under vacuum. The Compound 1a was obtained as a fine white powder.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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